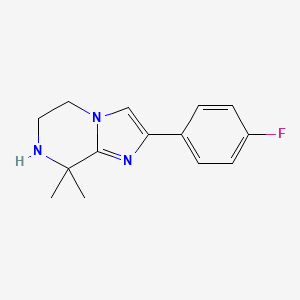

GNF179 (Metabolite)

Description

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVLWGZMELYUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNF179 Mechanism of Action in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF179, a potent imidazolopiperazine (IZP) derivative, represents a promising class of antimalarial compounds with activity against multiple life stages of Plasmodium falciparum. This document provides a comprehensive technical overview of the mechanism of action of GNF179, detailing its molecular target, cellular consequences, and the mechanisms by which the parasite can acquire resistance. The information herein is synthesized from peer-reviewed literature and is intended to serve as a resource for researchers in the field of antimalarial drug development.

Primary Molecular Target: PfSEY1

Recent compelling evidence has identified the Plasmodium falciparumSEY1 protein (PF3D7_1451300) as a primary molecular target of GNF179[1][2]. SEY1 is a dynamin-like GTPase that is essential for the homotypic fusion of endoplasmic reticulum (ER) membranes, a critical process for maintaining the structural integrity of the ER[1][2].

GNF179 has been shown to directly interact with PfSEY1. This interaction was confirmed using multiple experimental approaches:

-

Cellular Thermal Shift Assay (CETSA): GNF179 treatment was shown to decrease the melting temperature of PfSEY1, indicating a direct binding event that destabilizes the protein[1].

-

Proteomic Affinity Chromatography: GNF179-conjugated beads successfully pulled down PfSEY1 from parasite lysates, further confirming a physical interaction.

-

Surface Plasmon Resonance (SPR): While showing a relatively weak binding affinity (KD of 144 µM for recombinant P. knowlesi SEY1), SPR experiments supported a direct interaction between GNF179 and SEY1.

The binding of GNF179 to SEY1 functionally inhibits its essential GTPase activity. Molecular docking studies suggest that GNF179 and its analogue KAF156 bind to the Walker A site within the N-terminal GTPase domain of SEY1, likely competing with GTP. This inhibition disrupts the protein's role in ER membrane fusion.

Cellular Mechanism of Action

The inhibition of PfSEY1 by GNF179 triggers a cascade of detrimental effects on the parasite's intracellular secretory pathway, primarily centered on the endoplasmic reticulum and Golgi apparatus.

Disruption of ER and Golgi Morphology

Treatment of P. falciparum with GNF179 leads to significant and observable morphological defects in the ER and Golgi. Ultrastructure expansion microscopy (U-ExM) has revealed ER expansion and a detachment of the Golgi from the nucleus upon GNF179 exposure. This is a direct consequence of inhibiting SEY1-mediated ER membrane fusion, which is vital for maintaining the architecture of these organelles.

Inhibition of Protein Trafficking and Export

A key downstream effect of GNF179 action is the potent inhibition of protein trafficking and export. The parasite extensively remodels its host red blood cell by exporting hundreds of proteins, a process essential for nutrient uptake, cytoadherence, and immune evasion. By disrupting the ER-Golgi system, GNF179 effectively blocks this critical secretory pathway. This leads to the accumulation of proteins within the parasite and prevents the establishment of new permeation pathways in the host cell membrane.

The proposed mechanism involves the following steps:

-

GNF179 enters the parasite and localizes to the ER.

-

It binds to and inhibits the GTPase activity of PfSEY1.

-

Inhibition of SEY1 disrupts ER membrane dynamics and integrity, leading to ER stress and morphological changes.

-

The compromised ER-Golgi pathway fails to properly process and traffic proteins destined for export.

-

Lack of exported proteins cripples the parasite's ability to acquire nutrients and evade the host immune system, ultimately leading to cell death.

Mechanisms of Resistance

In vitro selection studies have consistently identified mutations in three key genes that confer resistance to GNF179. It is crucial to note that these are considered resistance mechanisms rather than the primary drug target. The parasite evolves to overcome the effects of GNF179, likely by altering membrane transport and composition within the secretory pathway.

The primary genes implicated in GNF179 resistance are:

-

pfcarl (cyclic amine resistance locus, PF3D7_0321900): This gene encodes a protein that localizes to the cis-Golgi apparatus. Mutations in pfcarl, such as S1076I and P822L, are strongly associated with resistance and can lead to significant increases in IC50 values. It is hypothesized that PfCARL modulates the levels of small molecules affecting Golgi-related processes.

-

pfugt (UDP-galactose transporter, PF3D7_1113300): Located in the ER, this transporter is involved in lipid metabolism. A specific mutation, F37V, has been shown to cause a dramatic increase in GNF179 resistance (>350-fold).

-

pfact (acetyl-CoA transporter, PF3D7_1036800): This ER-localized transporter is also implicated in lipid synthesis. Stop-gain mutations (e.g., S242*) can confer high levels of resistance.

Quantitative Data: In Vitro Potency

GNF179 exhibits potent activity against drug-sensitive and multidrug-resistant P. falciparum strains. Resistance-conferring mutations, however, can significantly decrease its potency.

| Strain | Relevant Genotype | Mutation(s) | GNF179 IC50 (nM) | Fold Increase in IC50 | Reference |

| Dd2 | Wild-Type (for pfcarl, etc.) | - | 3.1 - 9 | - | |

| NF54 | Wild-Type | - | 5.5 ± 0.39 | - | |

| Dd2-R1 | pfcarl mutant | S1076I | 131 | ~15-42x | |

| Dd2-R2 | pfcarl mutant | P822L | 58 | ~6-19x | |

| Dd2-R3 | pfugt mutant | F37V | 1670 | ~185-540x | |

| Dd2-R4 | pfact mutant | S242* (Stop) | 1800 | ~200-580x | |

| NF54-R1 | pfcarl mutant | L830V | 54 ± 4.2 | ~10x | |

| Dd2-C1 | CRISPR-edited pfcarl | I1139K | 1070 ± 107 | ~345x | |

| Dd2-C2 | CRISPR-edited pfugt | F37V | 926.4 | ~183x |

Note: IC50 values can vary between studies due to different assay conditions. The fold increase is calculated relative to the respective wild-type parental strain used in the same study.

Key Experimental Protocols

SEY1 GTPase Activity Assay

This assay measures the inhibition of SEY1's ability to hydrolyze GTP in the presence of GNF179.

-

Protein Expression and Purification: Recombinant, tagged (e.g., Myc-His) Plasmodium vivax SEY1 (PvSEY1) is expressed in E. coli. The protein is then purified from cell lysates using a Ni-NTA column.

-

Reaction Setup: The reaction mixture contains the purified PvSEY1-containing eluate (e.g., 1 µM), GNF179 (e.g., 125 µM) or a control compound (e.g., DMSO, artemisinin), and varying concentrations of GTP (e.g., 0-250 µM).

-

Incubation: The reaction is incubated for a set period (e.g., 30 minutes) at room temperature to allow for GTP hydrolysis.

-

Detection: The amount of free phosphate released from GTP hydrolysis is measured. This can be done using a malachite green-based colorimetric assay or by measuring absorbance at 360 nm, which corresponds to the formation of a complex indicating free phosphate. A decrease in phosphate production in the presence of GNF179 indicates inhibition of GTPase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of GNF179 to SEY1 in a cellular context.

-

Sample Preparation: Intact P. falciparum-infected red blood cells or parasite lysates are treated with GNF179 (e.g., 20 µM) or a vehicle control (DMSO).

-

Thermal Challenge: Aliquots of the treated samples are heated to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 2-3 minutes), followed by rapid cooling.

-

Separation of Soluble and Aggregated Proteins: The samples are centrifuged at high speed (e.g., 100,000 x g) to pellet the heat-denatured, aggregated proteins.

-

Analysis: The supernatant, containing the soluble, non-denatured proteins, is collected. The amount of SEY1 remaining in the soluble fraction at each temperature is quantified by SDS-PAGE and Western blotting using an anti-SEY1 or anti-tag antibody. A shift in the melting curve to a lower temperature for GNF179-treated samples indicates that the drug binds to and destabilizes the target protein.

Ultrastructure Expansion Microscopy (U-ExM)

U-ExM is a super-resolution imaging technique used to visualize the morphological changes in the ER and Golgi.

-

Sample Fixation and Anchoring: Parasites are fixed (e.g., with 4% paraformaldehyde), permeabilized, and attached to poly-D-lysine-coated coverslips. Proteins are then anchored to a swellable polyacrylamide gel scaffold that is synthesized in situ.

-

Denaturation and Expansion: The sample-gel hybrid is treated with a denaturation buffer and heated (e.g., 95°C) to mechanically homogenize the sample. The gel is then placed in deionized water, causing it to isotropically expand approximately 4- to 5-fold.

-

Immunostaining: The expanded gel is incubated with primary antibodies against markers for the ER (e.g., anti-PDI) and Golgi (e.g., anti-ERD2), followed by fluorescently-labeled secondary antibodies. DNA is counterstained with dyes like SYTOX.

-

Imaging: The expanded gel is imaged on a high-resolution confocal microscope. The physical expansion allows for the visualization of subcellular structures with nanoscale resolution, revealing changes in organelle morphology.

Conclusion

GNF179 exerts its antimalarial effect through a novel mechanism of action centered on the disruption of the parasite's secretory pathway. By binding to and inhibiting the essential ER-resident GTPase PfSEY1, GNF179 compromises the structural and functional integrity of the ER and Golgi apparatus. This leads to a fatal blockade of protein export, preventing the parasite from modifying its host cell and acquiring necessary nutrients. While potent, the compound's efficacy can be challenged by mutations in ER/Golgi-localized transporters (pfcarl, pfugt, pfact), which constitute the primary resistance pathways. A thorough understanding of this target-inhibition-resistance axis is critical for the strategic development of imidazolopiperazines as next-generation antimalarials and for monitoring potential clinical resistance.

References

The Discovery and Synthesis of GNF179: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF179 is a potent, orally bioavailable antimalarial compound belonging to the imidazolopiperazine class. It exhibits nanomolar activity against multiple life stages of the Plasmodium parasite, including drug-resistant strains. This document provides a comprehensive technical guide on the discovery, mechanism of action, and available data on the synthesis of GNF179. It is intended to serve as a resource for researchers and professionals in the field of antimalarial drug development.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. The imidazolopiperazine class of compounds, which includes GNF179 and the clinical candidate ganaplacide (KAF156), represents a promising new therapeutic option.[1][2][3][4] GNF179 is an optimized 8,8-dimethyl imidazolopiperazine analog that has demonstrated significant activity against asexual blood stages, liver stages, and gametocytes of the parasite, positioning it as a potential tool for both treatment and transmission-blocking strategies.[5]

Discovery

GNF179 was identified through phenotypic screening campaigns against P. falciparum asexual blood-stage parasites. These high-throughput screens led to the discovery of the imidazolopiperazine scaffold as a promising starting point for antimalarial drug development. Subsequent optimization of this scaffold for improved potency, metabolic stability, and oral bioavailability resulted in the identification of GNF179 as a lead candidate.

Physicochemical Properties

GNF179 is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Weight | 427.55 g/mol | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |

| Storage (Powder) | -20°C for 3 years | |

| Storage (In solvent) | -80°C for 2 years |

Biological Activity

GNF179 exhibits potent activity against various stages of the Plasmodium life cycle and against drug-resistant parasite strains.

In Vitro Activity

| Parameter | Strain/Stage | Value | Reference |

| IC50 | P. falciparum W2 (multidrug resistant) | 4.8 nM | |

| IC50 | P. falciparum asexual blood-stage | 6 nM | |

| IC50 | P. falciparum liver-stage | 4.5 nM | |

| EC50 | Stage V gametocytes | 9 nM | |

| Oocyst Formation | Abolished at 5 nM (48h) |

In Vivo Efficacy

| Model | Dosage | Outcome | Reference |

| Rodent malaria model (P. berghei) | 15 mg/kg (single oral dose) | Protection against infectious sporozoite challenge | |

| Mouse model | 10 mg/kg (single oral dose) | Full protection from mosquito-borne infection |

Pharmacokinetics

Pharmacokinetic studies in Balb/C mice have demonstrated favorable properties for oral administration.

| Parameter | 3 mg/kg i.v. | 20 mg/kg p.o. | Reference |

| Cmax | 1361 ng/mL | 1689 ng/mL | |

| T1/2 | 3.23 h | 4.14 h | |

| AUC (last) | 3317 hng/mL | 11843 hng/mL | |

| CL | 15.1 mL/min/kg | - | |

| Vss | 1.88 L/kg | - | |

| F | - | 89.26% |

Mechanism of Action

The precise mechanism of action of the imidazolopiperazine class, including GNF179, has been the subject of intensive investigation. Current evidence suggests that GNF179 does not act via common antimalarial targets such as protein biosynthesis or cytochrome bc1. Instead, it appears to disrupt the parasite's secretory pathway.

Recent studies have identified a putative dynamin-like GTPase, SEY1, as a potential target. GNF179 has been shown to interact with SEY1, which is believed to be essential for the parasite. This interaction may disrupt processes such as protein sorting and membrane trafficking within the Golgi apparatus. This is supported by observations that GNF179 treatment leads to the retention of proteins in the endoplasmic reticulum (ER).

Synthesis

A detailed, step-by-step synthesis protocol for GNF179 is not publicly available in the reviewed literature. The synthesis of related imidazolopiperazine compounds has been mentioned in the context of creating fluorescently labeled probes, referencing an existing reaction series without providing the specific details for GNF179 itself. The development of GNF179 and other imidazolopiperazines likely involves a multi-step synthetic route common for this class of heterocyclic compounds.

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay (SYBR Green I)

This protocol is a standard method for assessing the in vitro activity of antimalarial compounds.

-

Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage using 5% sorbitol.

-

Assay Preparation: The synchronized culture is diluted to a hematocrit of 2% and a parasitemia of 0.3-0.5% in complete medium.

-

Drug Dilution: GNF179 is serially diluted in complete medium and added to a 96-well plate.

-

Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with DNA, providing a fluorescent signal proportional to the parasite biomass.

-

Data Acquisition: Fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in a Rodent Malaria Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of GNF179.

-

Animal Model: Balb/C mice are used as the host for the rodent malaria parasite Plasmodium berghei.

-

Infection: Mice are infected with P. berghei sporozoites.

-

Drug Administration: GNF179 is formulated for oral administration and given as a single dose (e.g., 15 mg/kg).

-

Monitoring: The development of blood-stage parasitemia is monitored over time by microscopic examination of Giemsa-stained blood smears.

-

Endpoint: The primary endpoint is the prevention of a patent blood-stage infection, indicating causal prophylactic activity.

Resistance Mechanisms

In vitro evolution studies have identified mutations in the P. falciparum cyclic amine resistance locus (PfCARL) that confer resistance to GNF179 and other imidazolopiperazines. PfCARL is a protein that localizes to the cis-Golgi apparatus of the parasite. Mutations in PfCARL are sufficient to generate resistance in both asexual and sexual blood-stage parasites. This suggests that PfCARL may be involved in modulating the intracellular concentration of GNF179 or its access to the target.

Conclusion

GNF179 is a promising antimalarial compound with potent, multi-stage activity and a novel mechanism of action targeting the parasite's secretory pathway. Its favorable pharmacokinetic profile makes it a valuable tool for further research and a potential starting point for the development of next-generation antimalarial drugs. While a detailed synthesis protocol is not publicly available, the extensive biological data and understanding of its mode of action and resistance mechanisms provide a solid foundation for its use in malaria research. Further investigation into the precise molecular interactions between GNF179 and its target will be crucial for the rational design of new and improved imidazolopiperazine-based antimalarials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

- 5. GNF179 (KAF179) | Antimalarial | Probechem Biochemicals [probechem.com]

GNF179: A Technical Whitepaper on a Novel Imidazolopiperazine Antimalarial

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of parasite resistance to frontline artemisinin-based combination therapies (ACTs). The imidazolopiperazine (IZP) class of compounds represents a promising new therapeutic avenue, with GNF179, a close analog of the clinical candidate ganaplacide (KAF156), demonstrating potent activity against multiple stages of the Plasmodium life cycle. This document provides a comprehensive technical overview of GNF179, detailing its mechanism of action, resistance pathways, preclinical activity, and key experimental methodologies. GNF179 acts via a novel mechanism, targeting the parasite's intracellular secretory pathway, thereby inhibiting protein trafficking and inducing endoplasmic reticulum (ER) stress. Its pan-active profile, including efficacy against asexual blood stages, liver stages, and transmission-blocking potential, underscores its importance as a tool compound and a scaffold for next-generation antimalarials.

Mechanism of Action: Targeting the Secretory Pathway

GNF179 and other imidazolopiperazines exert their antimalarial effect by disrupting the parasite's secretory pathway, a mechanism distinct from established antimalarial drugs.[1][2] This disruption leads to the inhibition of protein trafficking, blockage of new permeation pathways, and a characteristic expansion of the endoplasmic reticulum.[1][3][4]

Molecular Target: Plasmodium SEY1

Recent omics-based studies have identified the dynamin-like GTPase SEY1 (Synthetic Enhancement of YOP1) as a key molecular target of GNF179. SEY1 is an essential parasite protein implicated in the homotypic fusion of ER membranes. GNF179 has been shown to directly interact with Plasmodium SEY1, leading to a decrease in its melting temperature and subsequent inhibition of its GTPase activity, which is critical for maintaining ER and Golgi architecture. This inhibition results in observable morphology defects in the parasite's ER and Golgi apparatus.

Cellular Effects

-

ER Stress and Protein Trafficking Inhibition: Treatment with GNF179 leads to ER expansion and stress. Fluorescently-labeled GNF179 has been shown to colocalize with ER trackers in early-stage parasites. This disruption of the ER and Golgi network effectively blocks the export of parasite proteins.

-

Activity Across Life Stages: The IZP scaffold is effective against symptomatic asexual blood stages, liver stages, and sexual gametocyte stages, making it a pan-active antimalarial class. GNF179 specifically abolishes oocyst formation at nanomolar concentrations, indicating potent transmission-blocking activity.

Mechanisms of Resistance

In vitro evolution studies have successfully generated GNF179-resistant P. falciparum lines, revealing key genes involved in its resistance pathways. Resistance is not linked to the primary molecular target (SEY1) but rather to genes that likely modulate drug access or cellular response.

Primary Resistance Locus: PfCARL

The most frequently identified mediator of resistance is the P. falciparum cyclic amine resistance locus (pfcarl, PF3D7_0321900). PfCARL is a protein localized to the cis-Golgi apparatus. Single nucleotide variations (SNVs) in pfcarl are sufficient to confer high levels of resistance to GNF179 and other IZPs. The emergence of resistance through PfCARL mutations suggests it may modulate the trafficking or concentration of small molecules affecting Golgi-related processes.

Other Resistance-Associated Genes

In addition to pfcarl, mutations in two other transporter genes have been shown to confer high-level resistance (over 350-fold increase in IC50):

-

pfugt (UDP-galactose transporter, PF3D7_1113300)

-

pfact (acetyl-CoA transporter, PF3D7_1036800)

Quantitative Preclinical Data

In Vitro Activity

GNF179 exhibits potent, low-nanomolar activity against drug-sensitive and multidrug-resistant strains of P. falciparum. It is also active against sexual stages (gametocytes), which is crucial for blocking transmission.

| Strain / Stage | Assay Type | IC50 / EC50 (nM) | Fold Resistance | Reference(s) |

| P. falciparum W2 | Asexual Proliferation | 4.8 | - | |

| P. falciparum 3D7 | Asexual Proliferation | 6 | - | |

| P. falciparum Dd2 | Asexual Proliferation | 5 - 9 | - | |

| P. falciparum Dd2 (PfCARL I1139K) | Asexual Proliferation | 1400 | ~155-280x | |

| P. falciparum Dd2 (PfACT Stop-gain) | Asexual Proliferation | >1765 | >353x | |

| P. falciparum Stage V Gametocytes | Cellular Assay | 9 | - | |

| P. falciparum Field Isolates | Transmission (Oocyst) | 5 (IC100) | - |

In Vivo Efficacy in Rodent Models

The imidazolopiperazine scaffold demonstrates significant efficacy in mouse models of malaria, providing both treatment and prophylactic protection.

| Model | Dose & Route | Efficacy | Reference(s) |

| P. berghei Infection | 100 mg/kg, single oral dose | 99.4% parasitemia reduction, 17-day survival increase | |

| P. berghei Infection | (Not specified) | 99.7% parasitemia reduction | |

| P. berghei Sporozoite Challenge | 15 mg/kg, single oral dose | Full protection (causal prophylaxis) |

Pharmacokinetic Properties

GNF179 was developed as an optimized analog with improved metabolic stability and oral exposure compared to initial hits.

| Species | Dose & Route | Parameter | Value | Reference(s) |

| Mouse (Balb/C) | 3 mg/kg, IV | T½ | 3.5 hrs | |

| CL | 1.3 L/h/kg | |||

| Vss | 4.1 L/kg | |||

| Mouse (Balb/C) | 20 mg/kg, PO | Cmax | 1.1 µg/mL | |

| Tmax | 4.0 hrs | |||

| AUC | 11.2 µg*h/mL | |||

| F (%) | 42% |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of novel antimalarials. The following sections outline key protocols used in the characterization of GNF179.

In Vitro Susceptibility Testing (SYBR Green I Assay)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.

-

Parasite Culture: Asynchronous P. falciparum cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

-

Assay Preparation: Synchronized ring-stage parasites are diluted to 1% parasitemia and 2% hematocrit in complete culture medium.

-

Drug Plating: The compound of interest (e.g., GNF179) is serially diluted and added to a 96-well plate. The parasite suspension is then added.

-

Incubation: Plates are incubated for 48-72 hours under standard parasite culture conditions (37°C, mixed gas).

-

Lysis and Staining: Lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

-

Measurement: Fluorescence is measured using a plate reader (excitation ~485 nm, emission ~528 nm).

-

Data Analysis: Fluorescence values are normalized to untreated controls, and IC50 values are calculated using a nonlinear regression model (e.g., log(inhibitor) vs. response).

In Vitro Resistance Selection

This protocol is used to identify genes that confer resistance to a specific compound by applying continuous or intermittent drug pressure.

-

Initiation: A large population of clonal ring-stage parasites (e.g., 1 x 10⁹) is exposed to the test compound at a concentration of 3-10 times its IC50.

-

Drug Pressure: Parasites are grown under constant drug pressure, with media and compound replaced every 48 hours.

-

Recovery: After an initial treatment period (e.g., 2-3 days), drug pressure may be removed to allow any surviving parasites to recover.

-

Recrudescence Monitoring: Cultures are monitored by Giemsa-stained blood smears for the reappearance of parasites.

-

Selection Cycle: Once parasites reappear, the drug pressure cycle is repeated, often with increasing concentrations of the compound.

-

Cloning and Characterization: After 30-100 days, resistant parasite lines are cloned by limiting dilution. The IC50 of the resistant clones is determined, and their genomes are sequenced to identify mutations compared to the parental line.

Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is used to verify direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes a protein, increasing its melting temperature.

-

Cell Culture and Lysis: Grow a high-density culture of P. falciparum. Lyse the parasites to create a protein extract.

-

Compound Incubation: Divide the lysate into aliquots. Treat with the test compound (GNF179) or a vehicle control (DMSO).

-

Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 45°C to 69°C) for a defined time (e.g., 5 minutes) using a PCR cycler.

-

Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

-

Detection: Analyze the amount of the target protein (e.g., SEY1) remaining in the soluble fraction at each temperature using Western blot or mass spectrometry.

-

Melting Curve: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

GNF179 is a powerful probe compound that has been instrumental in elucidating a novel antimalarial mechanism of action involving the disruption of the parasite's secretory pathway via the inhibition of the essential GTPase SEY1. The imidazolopiperazine class, represented clinically by ganaplacide, holds immense promise for future malaria control and elimination strategies, particularly in the face of growing artemisinin resistance. Further research should focus on understanding the precise molecular interactions between IZPs and SEY1, elucidating the transport mechanisms governed by PfCARL, PfUGT, and PfACT, and continuing the clinical development of ganaplacide-based combination therapies to provide a durable and effective alternative to current treatments.

References

GNF179's Potent Activity Against Plasmodium Liver Stages: A Technical Overview

GNF179, an imidazolopiperazine compound, has demonstrated significant efficacy against the liver stages of Plasmodium parasites, the causative agents of malaria. This dual activity against both the asymptomatic liver stages and the symptomatic blood stages makes it a promising candidate for prophylactic and therapeutic antimalarial drug development.[1][2] This document provides a detailed examination of the quantitative data, experimental methodologies, and the proposed mechanism of action of GNF179 against hepatic parasite forms.

Quantitative Efficacy of GNF179

GNF179 exhibits potent inhibitory effects on Plasmodium liver stage development both in vitro and in vivo. Its efficacy is comparable to other known liver-stage active compounds, and it has shown complete protection in causal prophylaxis models.[1][3]

| Compound | Parasite Species | Assay Type | Metric | Value |

| GNF179 | P. falciparum | Blood Stage (W2 strain) | IC50 | ~7 nM |

| GNF179 | P. yoelii | In vitro Liver Stage (HepG2-A16-CD81EGFP) | Potency | Equivalent to atovaquone and antifolates |

| GNF179 | P. berghei | In vivo Causal Prophylaxis (oral) | % Protection (single dose) | 20% at 5 mg/kg |

| GNF179 | P. berghei | In vivo Causal Prophylaxis (oral) | % Protection (single dose) | 100% at 15 mg/kg |

| GNF179 | P. berghei | In vivo Causal Prophylaxis (oral, 6h post-infection) | % Protection (single dose) | 80% at 15 mg/kg |

| GNF179 | P. berghei | In vivo Causal Prophylaxis (oral) | % Protection (single dose) | 100% at 20 mg/kg |

| Atovaquone | P. berghei | In vivo Causal Prophylaxis (oral) | % Protection (single dose) | 100% at 2.5 mg/kg |

| NITD609 | P. berghei | In vivo Causal Prophylaxis (oral) | % Protection (single dose) | 0% at 30 mg/kg |

Experimental Protocols

The evaluation of GNF179's liver stage activity involves specific in vitro and in vivo methodologies.

This assay quantifies the ability of a compound to inhibit parasite development inside cultured hepatocytes.

-

Cell Culture : HepG2-A16-CD81EGFP cells, which are highly susceptible to Plasmodium sporozoite invasion, are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin).[1]

-

Sporozoite Preparation : Plasmodium yoelii or Plasmodium berghei sporozoites are obtained by dissecting the salivary glands of infected Anopheles mosquitoes.

-

Infection : The cultured HepG2-A16-CD81EGFP cells are infected with the freshly dissected sporozoites.

-

Compound Administration : GNF179, dissolved in DMSO, is added to the infected cell cultures at various concentrations. Control wells receive DMSO alone.

-

Incubation : The treated, infected cells are incubated for a period that allows for the development of the exoerythrocytic forms (EEFs), typically 48-51 hours.

-

Readout and Analysis :

-

The cells are fixed and stained with nuclear dyes (e.g., Hoechst 33342) and antibodies against parasite-specific proteins (e.g., HSP70).

-

High-content imaging systems are used to automatically count the number of infected cells and measure the size of the developing schizonts.

-

The IC50 value is determined by calculating the concentration of GNF179 that reduces the number or size of the parasites by 50% compared to the DMSO control.

-

This model assesses the ability of a compound to prevent the establishment of a blood-stage infection when administered before or shortly after sporozoite challenge.

-

Animal Model : Groups of mice (e.g., BALB/c) are used for the experiment.

-

Compound Administration : A single oral dose of GNF179, formulated in a suitable vehicle (e.g., 0.5% w/v methylcellulose, 1% v/v solutol HS15), is administered to the test groups. A positive control group (e.g., atovaquone) and a vehicle-only group are included.

-

Sporozoite Challenge : Within 1-3 hours of drug administration, the mice are challenged with an intravenous injection of a high dose of P. berghei sporozoites (e.g., 105).

-

Monitoring :

-

Starting from day 3 post-infection, thin blood smears are prepared daily from the tail blood of each mouse and examined for the presence of blood-stage parasites (parasitemia).

-

The prepatent period, defined as the time until the first appearance of blood-stage parasites, is recorded for each mouse.

-

In some studies, in vivo bioluminescence imaging is used to monitor the parasite load in the liver of mice infected with luciferase-expressing parasites.

-

-

Endpoint : The primary endpoint is the complete absence of blood-stage parasitemia, indicating sterile protection. The percentage of protected mice in each group is calculated.

Proposed Mechanism of Action

GNF179 and other imidazolopiperazines (IZPs) are believed to act through a mechanism distinct from that of many established antimalarials. Evidence suggests that GNF179 disrupts the parasite's secretory pathway, a critical process for protein trafficking and the modification of the host cell.

-

Target Pathway : The primary target of GNF179 appears to be within the parasite's endoplasmic reticulum (ER).

-

Cellular Effects : Treatment with GNF179 leads to the expansion of the ER and inhibits the trafficking of proteins from the ER to other cellular destinations. This disruption blocks the establishment of new permeation pathways in the host cell membrane, which are essential for nutrient acquisition by the parasite.

-

Resistance Mechanism : Resistance to GNF179 in P. falciparum has been linked to mutations in a single gene named pfcarl (P. falciparum cyclic amine resistance locus), which encodes a protein with multiple predicted transmembrane domains. This suggests that PfCARL may be the direct target of GNF179 or a key component of the pathway it affects.

The activity of GNF179 is most pronounced during the early stages of parasite development, causing a rapid arrest in growth. Unlike some other antimalarials, it does not directly inhibit protein biosynthesis or the cytochrome bc1 complex.

Visualizations

Caption: Workflow for assessing GNF179's anti-liver stage activity.

Caption: GNF179 targets the secretory pathway, leading to arrested growth.

References

GNF179 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation studies for GNF179, a potent antimalarial compound from the imidazolopiperazine class. GNF179, a close analog of the clinical candidate ganaplacide (KAF156), has been the subject of extensive research to elucidate its mechanism of action, revealing a novel druggable target in Plasmodium falciparum. This document details the experimental methodologies employed, presents key quantitative data, and illustrates the critical signaling pathways and experimental workflows.

Executive Summary

GNF179 exerts its antimalarial activity by targeting the Plasmodium falciparum protein SEY1, a dynamin-like GTPase essential for the homotypic fusion of the endoplasmic reticulum (ER) membranes.[1][2] Inhibition of SEY1's GTPase activity by GNF179 leads to significant disruption of the parasite's ER and Golgi apparatus, ultimately causing parasite death.[1][2][3] The identification and validation of SEY1 as the target of GNF179 was a multi-faceted process involving advanced proteomics, biophysical assays, and cellular imaging techniques. This guide will delve into the specifics of these methodologies and the data they generated.

Target Identification: Unveiling SEY1

The initial identification of SEY1 as a potential target of GNF179 was accomplished through a combination of omics-based approaches, primarily proteomic affinity chromatography.

Proteomic Affinity Chromatography

This technique was instrumental in isolating proteins from parasite lysates that directly interact with GNF179.

Experimental Protocol:

-

Affinity Resin Preparation: GNF179 was chemically synthesized with a linker arm terminating in an amino group. This modified compound was then covalently immobilized onto N-hydroxysuccinimide (NHS)-activated sepharose beads. A negative control compound was similarly linked to a separate batch of beads. It was confirmed that the linkage did not significantly alter the inhibitory activity of GNF179.

-

Parasite Lysate Preparation: Asynchronous cultures of P. falciparum were harvested and subjected to saponin lysis to release the parasites from the host red blood cells. The parasite pellet was then lysed in a buffer containing non-denaturing detergents and protease inhibitors to solubilize proteins while maintaining their native conformation.

-

Affinity Pull-Down: The parasite lysate was incubated with the GNF179-linked beads and the control beads. Proteins with affinity for GNF179 would bind to the beads, while non-interacting proteins would remain in the supernatant.

-

Washing and Elution: The beads were washed extensively with the lysis buffer to remove non-specifically bound proteins. The specifically bound proteins were then eluted, typically by boiling the beads in a denaturing sample buffer.

-

Proteomic Analysis: The eluted proteins were separated by SDS-PAGE and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data was used to identify and quantify the proteins that were significantly enriched in the GNF179 pull-down compared to the negative control. PfSEY1 (PF3D7_1416100) was identified as one of the most highly ranked and abundant proteins specifically pulled down by the GNF179-linked beads.

Target Validation: Confirming the GNF179-SEY1 Interaction

Following its identification, a series of validation studies were conducted to confirm the direct interaction between GNF179 and SEY1 and to elucidate the functional consequences of this interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol:

-

Protein Lysate Preparation: Protein lysate containing myc-tagged P. vivax SEY1 (a close homolog of PfSEY1) was prepared from a yeast expression system.

-

Compound Incubation: The lysate was divided into aliquots and incubated with either GNF179, a control compound (e.g., artemisinin), or a vehicle control (DMSO).

-

Thermal Challenge: The samples were heated to a range of temperatures (e.g., 40°C to 65°C) for a defined period to induce protein denaturation and aggregation.

-

Separation of Soluble and Aggregated Protein: The samples were centrifuged to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: The amount of soluble SEY1 remaining in the supernatant at each temperature was quantified by Western blotting using an anti-myc antibody.

-

Data Analysis: The results demonstrated that GNF179 decreased the melting temperature of SEY1, indicating a direct but destabilizing interaction.

GTPase Activity Assay

To determine if the binding of GNF179 to SEY1 had a functional consequence, a GTPase activity assay was performed. This assay measures the hydrolysis of GTP to GDP and inorganic phosphate (Pi).

Experimental Protocol:

-

Recombinant Protein Expression and Purification: A construct of P. vivax SEY1 with a myc-His tag was expressed in E. coli, and the protein was purified from the bacterial lysate using a Ni-NTA column.

-

GTPase Reaction: The purified SEY1-containing eluate was incubated in a reaction buffer with varying concentrations of GTP in the presence of GNF179 or a control compound.

-

Phosphate Detection: After a 30-minute incubation, the amount of free phosphate produced was measured using a colorimetric method. The absorbance was read at 360 nm.

-

Data Analysis: The results showed that GNF179 significantly inhibited the GTPase activity of SEY1.

Ultrastructure Expansion Microscopy (U-ExM)

U-ExM is a recently developed imaging technique that allows for super-resolution imaging of cellular structures by physically expanding the sample. This method was used to visualize the morphological changes in the parasite's secretory pathway upon GNF179 treatment.

Experimental Protocol:

-

Sample Preparation and Fixation: P. falciparum-infected red blood cells were treated with either GNF179 or a DMSO control. The cells were then fixed with a combination of paraformaldehyde and glutaraldehyde.

-

Gel Embedding and Polymerization: The fixed cells were permeabilized and then incubated in a solution of monomers (acrylamide/sodium acrylate) that permeate the sample. A polymerization initiator was then added to form a swellable hydrogel that is crosslinked to the proteins in the sample.

-

Homogenization: The sample-gel hybrid was treated with a protease to digest the proteins, which mechanically homogenizes the sample and allows for isotropic expansion.

-

Expansion and Staining: The gel was placed in distilled water, causing it to expand approximately four-fold. The expanded gel was then stained with fluorescently labeled antibodies or dyes to visualize specific organelles, such as the ER and Golgi.

-

Imaging: The expanded sample was imaged using a confocal microscope.

-

Data Analysis: GNF179 treatment was shown to cause a significant expansion of the parasite's ER and a detachment of the Golgi from the nucleus.

Quantitative Data Summary

The following tables summarize the key quantitative data from the GNF179 target identification and validation studies.

| Parameter | Value | Strain | Reference |

| IC50 | 4.8 nM | W2 (multidrug resistant) | |

| IC50 of GNF179-linked beads | 0.006 µM | - |

| Parameter | DMSO Control | GNF179 Treatment | p-value | Reference |

| Mean Golgi distance from nucleus | 0.466 µm +/- 0.591 µm | 1.46 µm +/- 0.96 µm | <0.05 |

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in GNF179's mechanism of action and its target validation.

Caption: GNF179 signaling pathway leading to parasite death.

Caption: Workflow for the identification of SEY1 as the target of GNF179.

Caption: Experimental workflow for the validation of SEY1.

Conclusion

The comprehensive body of evidence from proteomic, biophysical, and cell biology studies unequivocally validates Plasmodium falciparum SEY1 as a primary target of the antimalarial compound GNF179. The methodologies detailed in this guide provide a robust framework for target identification and validation that can be applied to other novel drug candidates. The discovery of SEY1 as a druggable target opens new avenues for the development of next-generation antimalarials with novel mechanisms of action.

References

GNF179's Disruption of the Plasmodium Intracellular Secretory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GNF179, an imidazolopiperazine analog, on the intracellular secretory pathway of Plasmodium species, the causative agents of malaria. GNF179, a close analog of the clinical candidate ganaplacide (KAF156), demonstrates potent antimalarial activity by targeting a critical component of the parasite's protein and membrane trafficking machinery, leading to significant disruptions in the endoplasmic reticulum (ER) and Golgi apparatus.[1][2][3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.

Core Mechanism of Action: Targeting SEY1 to Induce Secretory Pathway Collapse

GNF179's primary mode of action involves the inhibition of the Plasmodium dynamin-like GTPase SEY1 (Synthetic Enhancement of YOP1). SEY1 is an essential protein in P. falciparum implicated in the homotypic fusion of ER membranes, a process vital for maintaining the structural integrity and function of this organelle. GNF179 binds to SEY1, inhibits its GTPase activity, and consequently disrupts the morphology and function of the ER and Golgi complex. This disruption of the secretory pathway leads to a blockage in protein trafficking and the establishment of new permeation pathways, ultimately resulting in parasite death.

Signaling Pathway and Mechanism of Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

SEY1: A Druggable Target in Plasmodium for Imidazolopiperazine-Based Antimalarials

An In-depth Technical Guide on the Role of SEY1 as a Potential Target of GNF179

Executive Summary

The emergence of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial targets and mechanisms of action. The imidazolopiperazine (IZP) class of compounds, including GNF179, has shown potent, multistage antimalarial activity. Recent research has identified the dynamin-like GTPase SEY1 as a key molecular target of GNF179. This technical guide provides a comprehensive overview of the evidence supporting SEY1 as a druggable target, detailing the mechanism of action of GNF179, quantitative data on its efficacy and interaction with SEY1, and the experimental protocols used to elucidate this interaction. This document is intended for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction: The Role of SEY1 in Plasmodium Biology

SEY1, or Synthetic Enhancement of YOP1, is a dynamin-like GTPase that plays a crucial role in the homotypic fusion of the endoplasmic reticulum (ER) membranes.[1][2][3] In Plasmodium falciparum, SEY1 is an essential protein, and its function is critical for maintaining the structural integrity of the ER and Golgi apparatus.[1] The GTPase activity of SEY1 is fundamental to its role in membrane fusion. Given its essentiality and druggable GTPase domain, SEY1 has emerged as an attractive target for novel antimalarial therapies.

GNF179: An Imidazolopiperazine with Potent Antiplasmodial Activity

GNF179 is a close analog of the clinical candidate ganaplacide (KAF156) and a member of the imidazolopiperazine (IZP) class of antimalarials. These compounds exhibit potent activity against multiple life cycle stages of the Plasmodium parasite, including the asexual blood stages responsible for clinical malaria, as well as liver and transmission stages. The mechanism of action of IZPs has been linked to the disruption of the parasite's secretory pathway, leading to ER stress and inhibition of protein trafficking.

SEY1 as the Molecular Target of GNF179

A growing body of evidence strongly suggests that SEY1 is a direct molecular target of GNF179. Treatment of Plasmodium parasites with GNF179 leads to significant changes in the morphology of the ER and Golgi. GNF179 has been shown to localize to the ER of the parasite, consistent with the localization of SEY1.

Biochemical and Biophysical Evidence of Interaction

Multiple experimental approaches have confirmed the direct interaction between GNF179 and SEY1:

-

Affinity Chromatography: In pull-down assays using GNF179-linked beads, P. falciparum SEY1 (PfSEY1) was abundantly recovered from parasite lysates.

-

Cellular Thermal Shift Assay (CETSA): GNF179 treatment decreased the melting temperature of P. vivax SEY1 (PvSEY1), indicating a direct binding interaction that destabilizes the protein.

-

Surface Plasmon Resonance (SPR): SPR analysis demonstrated a direct interaction between GNF179 and recombinant P. knowlesi SEY1 (PkSEY1).

-

Inhibition of GTPase Activity: GNF179 directly inhibits the GTPase activity of recombinant PvSEY1 in a dose-dependent manner.

Genetic Evidence of Target Engagement

Genetic manipulation of SEY1 levels in both yeast and Plasmodium has provided compelling evidence for its role as the target of GNF179:

-

Overexpression: Overexpression of SEY1 in yeast and Plasmodium confers resistance to GNF179.

-

Knockdown: Conditional knockdown of SEY1 in P. falciparum leads to increased sensitivity to GNF179.

-

Essentiality: Conditional knockdown experiments have confirmed that SEY1 is an essential gene for the survival of P. falciparum.

Quantitative Data

The following tables summarize the key quantitative data from studies on the interaction between GNF179 and SEY1.

| Parameter | Value | Organism/Strain | Method | Reference |

| GNF179 IC₅₀ | 47.1 ± 2.6 µM | S. cerevisiae (GM + ScSEY1(S437)-myc mutant) | Growth Inhibition Assay | |

| 240 ± 10 µM | S. cerevisiae (BY4741 with two copies of ScSEY1) | Growth Inhibition Assay | ||

| Fold Increase in GNF179 IC₅₀ | 1.4-fold | S. cerevisiae (GM + ScSEY1(S437)-myc mutant) | Growth Inhibition Assay | |

| 1.5-fold | S. cerevisiae (BY4741 with two copies of ScSEY1) | Growth Inhibition Assay | ||

| GNF179-PkSEY1 Binding Affinity (KD) | 144 µM | P. knowlesi | Surface Plasmon Resonance |

Table 1: GNF179 Potency and Resistance Metrics.

Signaling Pathways and Experimental Workflows

SEY1-Mediated ER Homotypic Fusion Pathway

Experimental Workflow for SEY1 Target Validation

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from published methods for CETSA in P. falciparum.

-

Parasite Culture and Harvest: Culture P. falciparum to the desired stage (e.g., trophozoites) and enrich to >90% parasitemia using magnetic-activated cell sorting (MACS).

-

Compound Treatment: Resuspend the parasitized red blood cells (pRBCs) in complete culture medium and treat with GNF179 (e.g., 10 µM) or vehicle control (DMSO) for a specified time (e.g., 3 hours) at 37°C.

-

Thermal Challenge: Aliquot the treated pRBCs and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis and Protein Extraction: Lyse the pRBCs using a hypotonic lysis buffer and separate the soluble fraction (containing non-denatured proteins) by centrifugation.

-

Protein Quantification and Western Blotting: Quantify the total protein concentration in the soluble fractions. Analyze the abundance of SEY1 in each sample by Western blotting using a SEY1-specific antibody.

-

Data Analysis: Plot the relative band intensity of SEY1 against the temperature for both GNF179-treated and control samples to determine the melting curves and any thermal shift induced by the compound.

GTPase Activity Assay

This protocol is based on a described GTPase activity assay for Plasmodium SEY1.

-

Recombinant Protein Expression and Purification: Express and purify recombinant SEY1 (e.g., PvSEY1-myc-His) from E. coli.

-

Reaction Setup: In a 96-well plate, set up reactions containing the purified SEY1, GTP at various concentrations (e.g., 0 to 250 µM), and GNF179 or a control compound (e.g., 125 µM).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Phosphate Detection: Measure the amount of free phosphate released from GTP hydrolysis using a malachite green-based colorimetric assay or a commercial GTPase-Glo™ assay.

-

Data Analysis: Plot the rate of phosphate production against the GTP concentration to determine the kinetic parameters of the GTPase activity and the inhibitory effect of GNF179.

Affinity Chromatography (Pull-down Assay)

This is a general protocol for an affinity chromatography pull-down experiment.

-

Bead Preparation: Covalently link GNF179 to activated beads (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a soluble lysate from cultured P. falciparum parasites.

-

Incubation: Incubate the GNF179-linked beads with the parasite lysate to allow for binding of target proteins.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free GNF179 or a denaturing agent).

-

Analysis: Identify the eluted proteins by mass spectrometry or Western blotting using a SEY1-specific antibody.

Generation of SEY1 Overexpression and Knockdown Lines

These protocols are based on established methods for genetic manipulation of P. falciparum.

-

Overexpression:

-

Construct Design: Clone the SEY1 coding sequence into a P. falciparum expression vector under the control of a strong, constitutive promoter.

-

Transfection: Transfect the expression vector into P. falciparum parasites.

-

Selection and Cloning: Select for transgenic parasites and establish clonal lines.

-

Verification: Confirm overexpression of SEY1 by Western blotting and qPCR.

-

-

Conditional Knockdown (e.g., using DiCre system):

-

Construct Design: Generate a repair plasmid to flank the SEY1 gene with loxP sites using CRISPR/Cas9-mediated homologous recombination.

-

Co-transfection: Co-transfect the repair plasmid and a plasmid expressing Cas9 and a SEY1-specific guide RNA into a DiCre-expressing P. falciparum line.

-

Selection and Integration Check: Select for parasites with the integrated loxP sites and verify correct integration by PCR.

-

Inducible Knockout: Induce excision of the SEY1 gene by treating the parasites with rapamycin.

-

Phenotypic Analysis: Monitor parasite growth and sensitivity to GNF179 following SEY1 knockdown.

-

Ultrastructure Expansion Microscopy (U-ExM)

This protocol is based on established U-ExM methods for Plasmodium.

-

Sample Preparation: Fix and permeabilize GNF179-treated and control parasites.

-

Gelation: Embed the samples in a swellable polyacrylamide gel.

-

Homogenization: Mechanically homogenize the samples to allow for isotropic expansion.

-

Expansion: Expand the gel by incubating in deionized water.

-

Staining: Stain the expanded samples with antibodies against markers for the ER (e.g., BiP) and Golgi (e.g., ERD2), along with a nuclear stain.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Quantify and compare the morphology and colocalization of the ER and Golgi in treated versus control parasites.

Conclusion and Future Directions

Future research should focus on:

-

Structural Biology: Determining the co-crystal structure of SEY1 in complex with GNF179 or other IZPs to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for the development of more potent and selective inhibitors.

-

Resistance Mechanisms: Further investigating the mechanisms by which mutations in SEY1 confer resistance to IZPs.

-

Translational Studies: Evaluating the efficacy of SEY1-targeting compounds in preclinical models of malaria and their potential for combination therapy with other antimalarials.

By continuing to explore the intricacies of the SEY1-GNF179 interaction, the scientific community can advance the development of novel and effective treatments to combat the global threat of malaria.

References

- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

GNF179 activity against different Plasmodium life cycle stages

A Technical Guide on the Activity of GNF179 Against Key Plasmodium Life Cycle Stages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of GNF179, a potent imidazolopiperazine antimalarial compound, across the various stages of the Plasmodium life cycle. GNF179 has demonstrated significant efficacy against the asexual blood stages responsible for clinical malaria, the asymptomatic liver stages, and the gametocyte stages required for transmission to the mosquito vector, making it a compound of significant interest for malaria control and elimination strategies.

Quantitative Activity of GNF179 Across Plasmodium Life Cycle Stages

The inhibitory activity of GNF179 has been quantified against multiple Plasmodium species and life cycle stages. The following table summarizes the key potency data.

| Life Cycle Stage | Plasmodium Species | Strain(s) | Assay Type | Potency Metric | Value |

| Asexual Blood Stage | P. falciparum | Dd2 | 72-h SYBR Green I | IC50 | 3.1 nM ± 0.25[1] |

| P. falciparum | NF54 | 72-h SYBR Green I | IC50 | 5.5 nM ± 0.39[1] | |

| P. falciparum | W2 | SYBR Green I | IC50 | ~7 nM[2] | |

| P. falciparum | Artemisinin-Resistant | SYBR Green I | IC50 (Male Gametocytes) | 6.9 nM ± 3.8[3] | |

| P. falciparum | Artemisinin-Resistant | SYBR Green I | IC50 (Female Gametocytes) | 47.5 nM ± 54.7[3] | |

| Liver Stage | P. yoelii | - | In vitro (HepG2-A16-CD81EGFP) | IC50 | Low nanomolar range |

| P. berghei | - | In vivo (causal prophylaxis) | Protective Dose | Single 15 mg/kg oral dose | |

| Gametocyte Stage | P. falciparum | Stage V | Cellular Assay | EC50 | 9 nM |

| Transmission Blocking | P. falciparum | Field Isolates | Ex vivo DMFA | Oocyst Abolition | 5 nM |

Mechanism of Action: Targeting the Secretory Pathway via SEY1 Inhibition

GNF179 exerts its antimalarial effect by disrupting the parasite's intracellular secretory pathway. Recent studies have identified a key target of GNF179 as the dynamin-like GTPase SEY1 (Synthetic Enhancement of YOP1). SEY1 is crucial for the homotypic fusion of the endoplasmic reticulum (ER) membranes, a process essential for maintaining the architecture and function of this organelle.

GNF179 binds to Plasmodium SEY1 and inhibits its GTPase activity. This inhibition leads to observable defects in the morphology of the ER and Golgi apparatus. The disruption of the secretory pathway affects protein trafficking and export, ultimately leading to parasite death.

Experimental Protocols

Detailed methodologies for key assays used to evaluate the activity of GNF179 are provided below.

Asexual Blood Stage Activity Assay (SYBR Green I Method)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasite's DNA.

Protocol:

-

Parasite Culture: P. falciparum strains (e.g., Dd2, W2, NF54) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized to the ring stage using methods such as sorbitol treatment.

-

Plate Preparation: GNF179 is serially diluted in an appropriate solvent (e.g., DMSO) and dispensed into 96-well microtiter plates.

-

Assay Initiation: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5% in culture medium and added to the pre-dosed plates.

-

Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence Reading: After a 1-hour incubation at room temperature in the dark, the fluorescence intensity is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: The fluorescence readings are used to determine the parasite growth inhibition at different drug concentrations, and the IC50 value is calculated.

In Vitro Liver Stage Activity Assay

This assay assesses the ability of GNF179 to inhibit the development of Plasmodium exoerythrocytic forms (EEFs) in cultured human liver cells.

Protocol:

-

Cell Culture: HepG2-A16-CD81EGFP cells, a human hepatoma cell line engineered to be susceptible to rodent malaria parasites, are seeded in 96-well plates and grown to confluency.

-

Sporozoite Preparation: P. yoelii sporozoites are freshly dissected from the salivary glands of infected Anopheles mosquitoes.

-

Infection: The cultured HepG2-A16-CD81EGFP cells are infected with the prepared sporozoites.

-

Drug Treatment: GNF179 at various concentrations is added to the infected cell cultures.

-

Incubation: The treated, infected cells are incubated for 48 hours to allow for the development of EEFs.

-

Immunostaining and Imaging: The cells are fixed and stained with an antibody against a parasite-specific protein (e.g., HSP70). High-content imaging is used to quantify the number and size of the developing EEFs.

-

Data Analysis: The effect of GNF179 on EEF development is quantified, and the EC50 value is determined.

Ex Vivo Transmission-Blocking Assay (Direct Membrane Feeding Assay - DMFA)

This assay evaluates the ability of GNF179 to prevent the transmission of Plasmodium from an infected blood meal to mosquitoes.

Protocol:

-

Blood Collection: Blood containing mature P. falciparum gametocytes is collected from infected human donors.

-

Drug Incubation: The collected blood is incubated with various concentrations of GNF179 for 48 hours under conditions that maintain gametocyte viability.

-

Mosquito Feeding: The treated blood is fed to a cage of starved female Anopheles mosquitoes through an artificial membrane feeding system that mimics the temperature of human skin.

-

Mosquito Maintenance: The fed mosquitoes are maintained in the insectary for 7-10 days to allow for the development of oocysts on the midgut wall.

-

Midgut Dissection and Oocyst Counting: The midguts of the mosquitoes are dissected, stained (e.g., with mercurochrome), and examined under a microscope to count the number of oocysts.

-

Data Analysis: The transmission-blocking activity of GNF179 is determined by comparing the oocyst prevalence (percentage of infected mosquitoes) and oocyst intensity (number of oocysts per mosquito) in the drug-treated groups to a control group.

References

- 1. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Antimalarial Potency of GNF179: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research into the antimalarial potency of GNF179, an imidazolopiperazine analog. GNF179 has demonstrated significant activity against multiple life-cycle stages of Plasmodium parasites, including those resistant to current frontline treatments. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanism of action and experimental workflows.

Quantitative Assessment of Antimalarial Potency

GNF179 exhibits potent activity against various strains and life-cycle stages of Plasmodium falciparum, the deadliest malaria parasite. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values reported in early studies.

| Parameter | P. falciparum Strain | Value (nM) | Notes |

| IC50 | W2 (multidrug resistant) | 4.8 | Orally active.[1] |

| IC50 | Dd2 | 3.1 ± 0.25 | |

| IC50 | NF54 | 5.5 ± 0.39 | |

| IC50 | Non-modified GNF179 | 5 | |

| IC50 | NBD conjugated GNF179 | 19 | Retained activity, indicating a similar mechanism of action to the unmodified compound.[2] |

| IC50 | Coumarin-1 conjugated GNF179 | 1200 | Potency was noticeably reduced.[2] |

| EC50 | Stage V Gametocytes (WT NF54) | 9 | [3] |

| EC50 | Stage V Gametocytes (NF54 pfcarl L830V mutant) | 2550 | Demonstrates a 274-fold increase in resistance compared to the wild-type strain.[3] |

Table 1: In vitro potency of GNF179 against asexual blood stages and gametocytes of P. falciparum.

| Organism | Strain | IC50 (µM) | Notes |

| Saccharomyces cerevisiae | Wild-type (Green Monster) | 47.3 ± 3.8 | GNF179 is over 1000-fold less potent against yeast compared to P. falciparum. |

| S. cerevisiae | elo2 (G183C) mutant | 88.15 ± 8.7 | |

| S. cerevisiae | elo3 (Y307*) mutant | 76.57 ± 10.0 |

Table 2: In vitro potency of GNF179 against Saccharomyces cerevisiae.

Experimental Protocols

The following are detailed methodologies for key experiments cited in early studies on GNF179.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum strains are cultured under standard conditions using RPMI media supplemented with gentamycin, hypoxanthine, HEPES, sodium bicarbonate, human serum, and Albumax.

-

Synchronization: Asynchronous parasite cultures, predominantly containing ring stages, are synchronized using a 5% sorbitol solution.

-

Assay Preparation: The synchronized culture is diluted to a hematocrit of 4.0% and a parasitemia of 0.3% in complete media. 50 µL of this suspension is added to 96-well plates containing 50 µL of serially diluted GNF179, resulting in a final hematocrit of 2%.

-

Incubation: The plates are incubated for 72 hours under standard culture conditions.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Once thawed, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasite DNA, and therefore, parasite growth.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Gametocyte Viability Assay (MitoTracker-based)

This assay assesses the activity of compounds against mature stage V gametocytes, which are responsible for transmission to mosquitoes.

-

Gametocyte Culture: Synchronized stage V gametocytes are generated from P. falciparum cultures.

-

Compound Exposure: Gametocytes are exposed to various concentrations of GNF179.

-

Viability Staining: A MitoTracker dye is used to assess gametocyte viability. MitoTracker dyes accumulate in active mitochondria of living cells.

-

Flow Cytometry: The fluorescence of the stained gametocytes is quantified using flow cytometry.

-

Data Analysis: The 50% effective concentration (EC50) is determined by analyzing the reduction in viable gametocytes at different drug concentrations.

Visualizations

Proposed Mechanism of Action of GNF179

GNF179 is believed to exert its antimalarial effect by disrupting the parasite's secretory pathway, leading to endoplasmic reticulum (ER) stress. One of the identified targets is the dynamin-like protein SEY1, which is involved in maintaining the ER architecture.

Caption: Proposed mechanism of action for GNF179.

Experimental Workflow for In Vitro Potency Assessment

The following diagram illustrates the general workflow for determining the in vitro antimalarial potency of a compound like GNF179.

Caption: General workflow for in vitro antimalarial drug screening.

References

GNF179: A Technical Guide for a Novel Antimalarial Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF179 is a potent imidazolopiperazine (IZP) analog that has emerged as a critical chemical probe in the field of malaria research. As a close analog of the clinical candidate ganaplacide (KAF156), GNF179 has been instrumental in elucidating the mechanism of action of this promising class of antimalarials.[1][2] This technical guide provides a comprehensive overview of GNF179, including its mechanism of action, quantitative data on its efficacy, detailed experimental methodologies, and insights into resistance mechanisms.

GNF179 exhibits broad activity against multiple life cycle stages of Plasmodium falciparum, including asexual blood stages, liver stages, and gametocytes, making it a valuable tool for studying parasite biology and developing transmission-blocking strategies.[3][4][5] Its unique mode of action, which is distinct from currently used antimalarials, offers new avenues for tackling drug-resistant malaria.

Chemical Properties

GNF179 is an optimized 8,8-dimethyl imidazolopiperazine analog. Its chemical structure is provided below.

IUPAC Name: 2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone Molecular Formula: C₂₂H₂₃ClFN₅O

Mechanism of Action

GNF179 and other imidazolopiperazines disrupt the intracellular secretory pathway of Plasmodium falciparum. The primary target of this disruption is the parasite's endoplasmic reticulum (ER). Treatment with GNF179 leads to ER expansion and inhibits protein trafficking, thereby blocking the export of essential proteins to the host cell. This disruption of protein secretion is a key factor in the compound's antimalarial activity.

Recent studies have identified a potential molecular target for GNF179: the dynamin-like GTPase SEY1. GNF179 has been shown to bind to Plasmodium SEY1 and inhibit its GTPase activity, which is crucial for maintaining the architecture of the ER. This inhibition of SEY1 likely contributes significantly to the observed ER stress and disruption of protein trafficking.

The mechanism of action of GNF179 is distinct from that of common antimalarials, as it does not directly inhibit protein biosynthesis or target the parasite's cytochrome bc1 complex.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of GNF179.

Table 1: In Vitro Efficacy of GNF179 against Plasmodium falciparum

| Parameter | Strain/Stage | Value | Reference(s) |

| IC₅₀ | W2 (multidrug-resistant) | 4.8 nM | |

| IC₅₀ | Dd2 | 5-9 nM | |

| IC₅₀ | Asexual blood stages | 6 nM | |

| IC₅₀ | Liver stages | 4.5 nM | |

| EC₅₀ | Stage V gametocytes | 9 nM | |

| Oocyst Formation | - | Abolished at 5 nM |

Table 2: In Vivo Efficacy of GNF179 in a Rodent Malaria Model (P. berghei)

| Dose | Route | Effect | Reference(s) |

| 100 mg/kg (single dose) | Oral | 99.7% reduction in parasitemia | |

| 15 mg/kg (single dose) | Oral | Protection against sporozoite challenge | |

| 10 mg/kg (single dose) | Oral | Prevents malaria development |

Table 3: Pharmacokinetic Properties of GNF179 in Mice

| Parameter | Value | Reference(s) |

| Clearance (CL) | 22 ml/min/kg | |

| Volume of Distribution (Vss) | 11.8 l/kg | |

| Mean Residence Time (MRT) | 9 hours | |

| Half-life (t₁/₂) | 8.9 hours |

Experimental Protocols

Detailed methodologies for key experiments involving GNF179 are outlined below.

In Vitro Susceptibility Testing: SYBR Green I Assay

The SYBR Green I assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Complete parasite culture medium

-

GNF179 stock solution (in DMSO)

-

96-well microtiter plates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I dye (10,000x stock)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of GNF179 in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, add SYBR Green I lysis buffer containing a 1:5000 dilution of the SYBR Green I stock dye to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Transmission-Blocking Activity: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for assessing the transmission-blocking potential of antimalarial compounds.

Materials:

-

Mature P. falciparum gametocyte culture

-

GNF179 stock solution

-

Anopheles mosquitoes (e.g., Anopheles stephensi)

-

Membrane feeding apparatus

-

Human serum and red blood cells

Procedure:

-

Prepare different concentrations of GNF179 in the gametocyte culture medium.

-

Add the treated gametocyte culture to the membrane feeder, which is maintained at 37°C.

-

Allow starved female mosquitoes to feed on the culture through the membrane for a defined period (e.g., 20 minutes).

-

House the fed mosquitoes for 7-10 days to allow for oocyst development.

-

Dissect the mosquito midguts and stain with mercurochrome.

-

Count the number of oocysts per midgut under a microscope.

-

Determine the effect of GNF179 on oocyst formation compared to a no-drug control. A complete lack of oocysts at a given concentration indicates transmission-blocking activity.

In Vivo Efficacy Testing: Rodent Malaria Model

The P. berghei mouse model is commonly used for in vivo evaluation of antimalarial compounds.

Materials:

-

Plasmodium berghei parasites

-

Mice (e.g., BALB/c)

-

GNF179 formulation for oral gavage

-

Giemsa stain

Procedure:

-

Infect mice with P. berghei sporozoites (for prophylactic studies) or infected red blood cells (for curative studies).

-